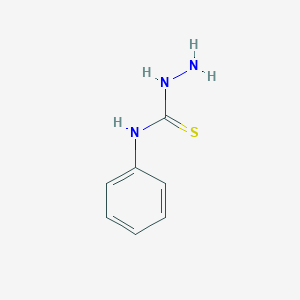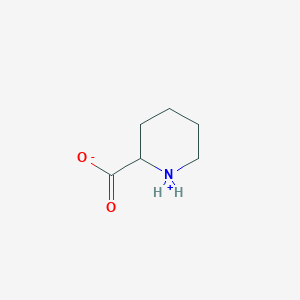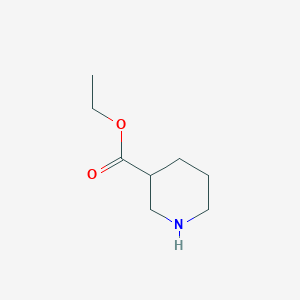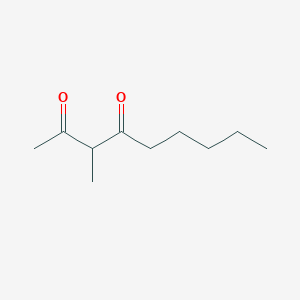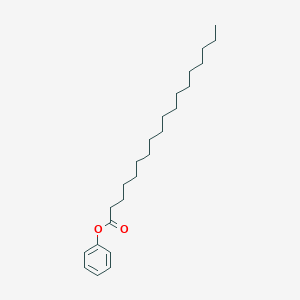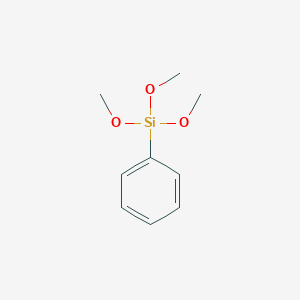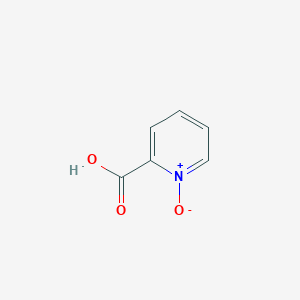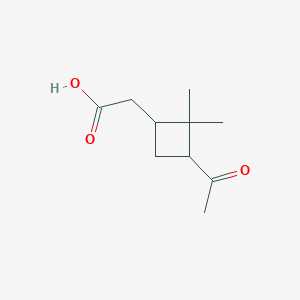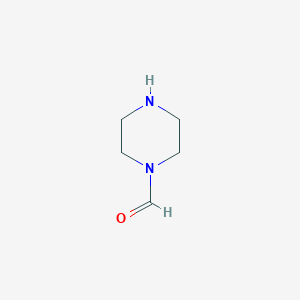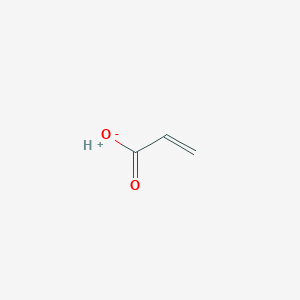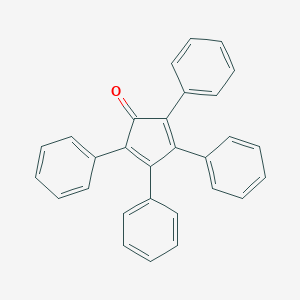
Tetraphenylcyclopentadienone
Vue d'ensemble
Description
Tetraphenylcyclopentadienone (TPCP) is an organic compound that is widely used in scientific research due to its unique and versatile properties. It is a stable, crystalline compound with a molecular weight of 474.48 g/mol, and a melting point of 118-120°C. It is a white, crystalline solid with a characteristic odor and is soluble in most organic solvents. TPCP is a cyclic compound with four phenyl groups arranged in a cyclic structure, and it is the most widely used of the cyclopentadienones.
Applications De Recherche Scientifique
Electrochemical Properties
- Electrochemical Reduction and Oxidation : Tetraphenylcyclopentadienone has been studied for its electroreduction behavior in acetonitrile, revealing insights into the mechanism of electroreduction in the presence and absence of protons and the stability of anion radicals (Özyörük et al., 1987). Additionally, its electrooxidative behavior has been analyzed, showing its potential to yield α-pyrones from an oxygen insertion reaction (Iniesta et al., 2006).
Materials Science
- Nanoscale Electronics and Polymers : Its low HOMO-LUMO gap makes it valuable in conducting polymers for nanoscale electronics. The UV-vis spectra of this compound and its derivatives have been explored to predict band gaps in oligomers and polymers built from these materials (Potter & Hughes, 2008).
Organic Synthesis
- Synthesis of Derivatives : Research has been conducted on synthesizing derivatives of this compound, such as 2,3,4,5-Tetra(2-thienyl)cyclopentadienone, which exhibit significant bathochromic shift and amphoteric redox properties (Kawase et al., 1994). The reduction of this compound to other compounds like 1,2,3,4-tetraphenylcyclopentadiene has also been explored (Bandara et al., 1974).
Catalysis and Reactions
Supramolecular Chemistry and Catalysis : It has been used in forming fluorescent assemblies in aqueous media and as a catalyst in the synthesis of N-heterocyclic derivatives through C−H functionalization (Kataria et al., 2017).
Transfer Hydrogenation : Molybdenum this compound complexes are effective in the transfer hydrogenation of various organic compounds under mild conditions, suggesting their potential use in organic synthesis (Wu et al., 2018).
Photophysical Properties
- Photophysical Research : The photophysical properties of this compound derivatives, including absorption and emission spectra, are significant for applications in areas like solar cells and organic field-effect transistors (Orozco et al., 2020).
Mécanisme D'action
Target of Action
Tetraphenylcyclopentadienone is an organic compound that primarily targets various organic and organometallic compounds . It serves as a building block in the synthesis of these compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. One key interaction is the Diels-Alder reaction, where the central ring of this compound acts as a diene . This reaction involves the sharing and redistribution of electrons, leading to the formation of new covalent bonds .
Biochemical Pathways
This compound affects the biochemical pathway of the Diels-Alder reaction . This reaction is a method of forming six-membered rings in organic chemistry, and it’s crucial in the synthesis of complex organic compounds . The compound’s interaction with this pathway can lead to the creation of graphene-like molecules, such as coronene .
Pharmacokinetics
It’s worth noting that the compound is a dark purple to black crystalline solid that is soluble in organic solvents , which can influence its distribution and interaction in a chemical reaction environment.
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can react with benzyne to produce 1,2,3,4-tetraphenylnaphthalene, and with diphenylacetylene to produce hexaphenylbenzene . These reactions demonstrate the compound’s ability to facilitate the synthesis of complex organic structures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its reactivity . Additionally, the temperature can also play a role, as certain reactions involving this compound may require heat to proceed .
Safety and Hazards
Orientations Futures
Tetraphenylcyclopentadienone is a precursor to graphene-like molecules, such as coronene . It has been used in the synthesis of novel tetraphenylene derivatives with three-dimensional topology . Its extraordinary geometric characteristics and promising chiral properties have renewed the interest of synthetic chemists to explore new synthetic strategies .
Analyse Biochimique
Biochemical Properties
Tetraphenylcyclopentadienone plays a significant role in biochemical reactions, particularly in Diels-Alder reactions where it acts as a diene . It interacts with various dienophiles to form complex organic structures. For instance, it reacts with benzyne to produce 1,2,3,4-tetraphenylnaphthalene and with diphenylacetylene to form hexaphenylbenzene . These interactions are crucial for the synthesis of graphene-like molecules and other complex organic compounds .
Cellular Effects
This compound influences various cellular processes, although detailed studies on its cellular effects are limited. It is known to participate in reactions that can affect cell signaling pathways and gene expression. The compound’s ability to form complex structures through Diels-Alder reactions suggests it could potentially influence cellular metabolism and other biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a diene in Diels-Alder reactions . This involves the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules. The compound’s interactions with various dienophiles are facilitated by its planar and conjugated C₅O core, which allows for efficient electron delocalization and bond formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, unlike its parent compound cyclopentadienone, which rapidly dimerizes . This stability makes it a reliable reagent for long-term studies and reactions. Detailed studies on its degradation and long-term effects on cellular function are still needed.
Metabolic Pathways
This compound is involved in metabolic pathways that include Diels-Alder reactions with various dienophiles . These reactions are crucial for the synthesis of complex organic molecules, which can impact metabolic flux and metabolite levels. The compound’s interactions with enzymes and cofactors in these pathways are essential for its biochemical activity.
Propriétés
IUPAC Name |
2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPSDNOLCVGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060059 | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479-33-4 | |
| Record name | 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl-2,4-cyclopentadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraphenylcyclopentadienone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8CT23P8WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetraphenylcyclopentadienone?
A1: The molecular formula of this compound is C29H20O, and its molecular weight is 388.44 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. For instance, 1H NMR spectroscopy can confirm the compound's identity by analyzing the distinct proton signals from the phenyl rings []. X-ray crystallography has also been instrumental in determining its nonplanar structure and bond lengths, which help explain its reactivity [, ].
Q3: Why is this compound intensely colored?
A3: The intense purple color arises from the conjugated π-electron system within its structure. This conjugation allows for electronic transitions that absorb light in the visible region of the electromagnetic spectrum, resulting in the observed color. Specifically, transitions between π and π* orbitals are responsible for the strong absorption bands observed in the UV-vis spectra of this compound derivatives [, ].
Q4: What is the Diels-Alder reaction, and how is this compound used in this context?
A4: The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile, leading to the formation of a six-membered ring. this compound acts as a highly reactive dienophile in this reaction due to its electron-deficient nature. It readily reacts with various dienes, such as maleimides, to yield phenylated dihydrophthalimides and phthalimides []. This reaction is widely employed in organic synthesis for constructing complex cyclic structures [, , ].
Q5: How does this compound interact with singlet oxygen?
A5: this compound acts as a chemical trap for singlet oxygen (1O2), a highly reactive species [, ]. This interaction can be utilized to study the generation and reactivity of singlet oxygen in various chemical and photochemical processes [, ]. For example, it has been used to investigate the efficiency of different dyes in producing singlet oxygen for cellulose degradation [].
Q6: Can this compound form complexes with metals?
A6: Yes, this compound can act as a ligand and form complexes with various transition metals, including ruthenium, rhodium, and molybdenum [, , ]. These complexes exhibit diverse structural features and reactivity patterns, making them valuable for studying metal-ligand interactions and developing new catalytic systems.
Q7: How is this compound used in the synthesis of graphene nanoribbons?
A7: this compound serves as a precursor for cove graphene nanoribbons (cGNRs) []. Through a Diels-Alder copolymerization strategy, it can be used to create defined nanostructures with potential applications in nanoelectronics and materials science [].
Q8: How is computational chemistry used to study this compound and its derivatives?
A8: Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are used to predict and understand the properties of this compound and its derivatives. These calculations provide insights into electronic structures, molecular geometries, and electronic transitions, which can help to explain experimental observations like UV-Vis absorption spectra and reactivity patterns [, ].
Q9: How does the structure of this compound influence its activity and properties?
A9: The structure of this compound significantly influences its reactivity and properties. For example, the four phenyl groups provide steric hindrance, which can impact its reactivity in Diels-Alder reactions, influencing both regioselectivity and stereoselectivity. Additionally, modifying the substituents on the phenyl rings can alter the electronic properties of the molecule, affecting its HOMO-LUMO gap and influencing its color and redox properties [, ].
Q10: What are some other interesting reactions involving this compound?
A10: this compound participates in a variety of other reactions beyond the Diels-Alder reaction. These include photochemical reactions, leading to the formation of products like dibenzoylstilbenes and phenanthrenes [], and reactions with phosphorus-containing compounds, yielding diverse organophosphorus derivatives [, , ]. It can also be used as a trapping agent for reactive intermediates like benzyne, providing insights into reaction mechanisms [, , , , , ].
Q11: What are some potential applications of this compound in material science?
A11: Beyond its use as a building block for graphene nanoribbons, this compound derivatives have shown promise in developing new materials with interesting optical and electronic properties [, ]. For example, it has been incorporated into polyimides, resulting in black polyimides with potential applications in optoelectronic devices [].
Q12: How can I synthesize this compound?
A12: this compound can be synthesized through a classic double aldol condensation reaction between benzil and dibenzyl ketone. This reaction can be performed using conventional heating or, more recently, under microwave irradiation, which offers a faster and potentially more efficient synthetic route [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




